molecular formula C18H20N4O4 B2425510 3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 1903716-70-0

3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No. B2425510
M. Wt: 356.382
InChI Key: UYIAOSJENVYEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of phenoxymethyl . It’s likely that this compound is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Scientific Research Applications

Antibacterial Activity and Safety Profile

Oxazolidinones, including compounds with a similar structural framework to the specified chemical, are recognized for their potent antibacterial activity against a broad spectrum of Gram-positive pathogens. A notable development in this class is a novel oxazolidinone agent, MRX-I, which showcases high activity against Gram-positive bacteria while exhibiting a significantly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), common adverse effects associated with this class of drugs (Gordeev, M., & Yuan, Zhengyu, 2014). This advancement underscores the ongoing efforts to enhance the therapeutic index of oxazolidinones by mitigating their side effects while preserving their antibacterial efficacy.

Mechanism of Action

Oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, a mechanism distinct from that of many other antibacterial classes. This action interferes with the initiation phase of protein synthesis, making oxazolidinones effective against bacteria resistant to other antibiotics. The specificity of oxazolidinones for the bacterial ribosome and the novelty of their target site contribute to their effectiveness against drug-resistant strains and underscore their value in treating infections caused by multi-resistant pathogens (Shinabarger, D., 1999).

Development of Resistance

Although oxazolidinones are potent antibacterial agents, the emergence of resistance, albeit slow, has been observed. Laboratory studies have identified specific mutations in the 23S rRNA of the bacterial ribosome that confer resistance to these agents. These findings are critical for understanding the mechanisms through which bacteria develop resistance to oxazolidinones and for guiding the development of next-generation compounds to circumvent these resistance mechanisms (Shinabarger, D., 1999).

properties

IUPAC Name

3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-12-19-17(26-20-12)15-10-22(9-14(15)13-5-3-2-4-6-13)16(23)11-21-7-8-25-18(21)24/h2-6,14-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIAOSJENVYEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

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